molecular formula C9H6F6O B13601340 (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13601340
M. Wt: 244.13 g/mol
InChI Key: BSMNENKVFMPEGA-SSDOTTSWSA-N
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Description

®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C10H8F6O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its use as an intermediate in the synthesis of various pharmaceutical agents, particularly those that act as neurokinin-1 (NK-1) receptor antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves asymmetric transfer hydrogenation. This process uses a chiral catalyst to reduce a ketone precursor to the desired alcohol with high enantiomeric purity . The reaction conditions often include the use of a ruthenium-based catalyst and a hydrogen donor such as isopropanol under mild temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific chiral configuration and its role as a key intermediate in the synthesis of NK-1 receptor antagonists. Its high enantiomeric purity and specific functional groups make it particularly valuable in the development of pharmaceuticals with targeted biological activity .

Properties

Molecular Formula

C9H6F6O

Molecular Weight

244.13 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H/t7-/m1/s1

InChI Key

BSMNENKVFMPEGA-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)(F)F)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O

Origin of Product

United States

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